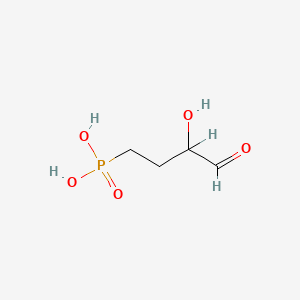
(3-Hydroxy-4-oxobutyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-oxobutyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9O5P and its molecular weight is 168.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Enzymatic Pathways
(3-Hydroxy-4-oxobutyl)phosphonic acid acts as a competitive inhibitor in metabolic pathways. Its structural similarity to glyceraldehyde 3-phosphate allows it to enter bacterial cells via the glycerol 3-phosphate transport system. Upon entry, it inhibits several key enzymes involved in lipid biosynthesis, particularly affecting the accumulation of phosphatidylglycerol and cardiolipin .
This compound has been studied for its inhibitory effects on the enzyme 1-deoxy-D-xylulose 5-phosphate reducto-isomerase (DXR), which is crucial in isoprenoid biosynthesis pathways. Inhibitors like this compound have shown promise against pathogenic bacteria and malaria parasites, making them potential candidates for developing new antimicrobial agents .
Applications in Antimicrobial Research
The compound has been evaluated for its antibacterial properties against strains such as Escherichia coli. In laboratory settings, it demonstrated significant inhibitory activity comparable to established antibiotics. Its mechanism involves disrupting lipid biosynthesis, leading to impaired cell membrane integrity and function .
Case Study: Antimalarial Activity
Recent studies have highlighted the effectiveness of this compound analogs as antimalarial agents. For instance, compounds synthesized from this phosphonic acid have shown potent activity against Plasmodium falciparum, indicating a potential for treating malaria. These findings suggest that derivatives of this compound could be developed into effective therapeutic options for malaria treatment .
Potential Cosmetic Applications
Emerging research indicates that phosphonic acids like this compound may also have applications in cosmetic formulations. Their ability to influence skin metabolism and enhance the bioavailability of active ingredients makes them attractive for use in topical products aimed at improving skin health and appearance .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis | Multi-step synthesis using Arbusow reaction | High overall yield; cost-effective starting materials |
| Antibacterial Activity | Inhibits Escherichia coli through lipid biosynthesis disruption | Comparable efficacy to traditional antibiotics |
| Antimalarial Activity | Effective against Plasmodium falciparum | Promising results for new antimalarial therapies |
| Cosmetic Formulations | Potential use in skin health products | May enhance bioavailability of active ingredients |
Propriétés
Numéro CAS |
53478-18-5 |
|---|---|
Formule moléculaire |
C4H9O5P |
Poids moléculaire |
168.08 g/mol |
Nom IUPAC |
(3-hydroxy-4-oxobutyl)phosphonic acid |
InChI |
InChI=1S/C4H9O5P/c5-3-4(6)1-2-10(7,8)9/h3-4,6H,1-2H2,(H2,7,8,9) |
Clé InChI |
FYPZKPPLQYFQCW-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C(C=O)O |
SMILES canonique |
C(CP(=O)(O)O)C(C=O)O |
Synonymes |
3-hydroxy-4-oxobutyl-1-phosphonate 3-hydroxy-4-oxobutyl-1-phosphonate, (+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















